5-Fluoro-N-(o-tolyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N~2~-(2-methylphenyl)-2-thiophenesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a methylphenyl group, and a thiophenesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(2-methylphenyl)-2-thiophenesulfonamide typically involves the selective fluorination of precursor compounds. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag~2~CO~3~) to achieve high regioselectivity and yield . The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(2-methylphenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
5-Fluoro-N~2~-(2-methylphenyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(2-methylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiophenesulfonamide moiety play crucial roles in binding to these targets and modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Shares the fluorine and methylphenyl groups but lacks the thiophenesulfonamide moiety.
5-Fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine: Contains a similar fluorine atom but has different substituents and a pyridine ring.
Uniqueness
5-Fluoro-N~2~-(2-methylphenyl)-2-thiophenesulfonamide is unique due to its combination of a fluorine atom, a methylphenyl group, and a thiophenesulfonamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H10FNO2S2 |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
5-fluoro-N-(2-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-4-2-3-5-9(8)13-17(14,15)11-7-6-10(12)16-11/h2-7,13H,1H3 |
InChI Key |
SYXUXVOBJPEOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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